

# In silico modeling of 19-Norepiandrosterone receptor interactions

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **19-Norepiandrosterone**

Cat. No.: **B3340957**

[Get Quote](#)

An In-Depth Technical Guide to the In Silico Modeling of **19-Norepiandrosterone** Receptor Interactions

## Foreword: Beyond the Black Box

In the landscape of modern drug discovery and molecular toxicology, computational, or in silico, modeling has transitioned from a niche academic pursuit to an indispensable tool. It allows us to dissect complex biological interactions at an atomic level, offering predictive power that can save invaluable time and resources. This guide is designed for researchers, computational biologists, and drug development professionals who seek to understand and apply these techniques to a specific and relevant case: the interaction between the endogenous steroid **19-norepiandrosterone** and its primary physiological target, the Androgen Receptor (AR).

This document eschews a simplistic, step-by-step recipe. Instead, it embraces the ethos of a senior scientist's laboratory notebook. We will not only detail the how but, more critically, the why. We will explore the causal logic behind methodological choices, from selecting a receptor structure to interpreting the subtle dance of atoms in a dynamic simulation. Our objective is to equip you with a robust, self-validating framework for modeling steroid-receptor interactions, grounded in first principles and authoritative standards.

## Part 1: Foundational Concepts - The Molecule and Its Target

## The Ligand: 19-Norepiandrosterone

**19-Norepiandrosterone** is a metabolite of the anabolic-androgenic steroid (AAS) nandrolone (19-nortestosterone).[1][2] Its presence in urine is a key marker in anti-doping tests.[1][2] Understanding its interaction with nuclear receptors is crucial for toxicology, endocrinology, and the development of selective androgen receptor modulators (SARMs).[3][4][5] Unlike its parent compounds, **19-norepiandrosterone**'s precise binding kinetics and downstream effects are less characterized, making it a prime candidate for *in silico* investigation.

## The Primary Receptor: The Androgen Receptor (AR)

The Androgen Receptor (AR), a member of the nuclear receptor superfamily (NR3C4), is the principal mediator of the physiological effects of androgens like testosterone and dihydrotestosterone (DHT).[6] Upon ligand binding in the cytoplasm, the AR translocates to the nucleus, where it functions as a ligand-activated transcription factor, regulating genes involved in male sexual development, muscle mass, bone density, and more.[6]

The AR's structure consists of several key domains, but our focus is the C-terminal Ligand Binding Domain (LBD).[6] This domain forms a hydrophobic pocket that accommodates the steroid ligand. The specificity and affinity of this interaction dictate the receptor's conformational change, its subsequent interaction with co-regulator proteins, and the ultimate transcriptional response.[7][8] Recent studies have used *in silico* modeling to explore the interactions between the AR and various steroid hormones and drugs, highlighting key amino acid residues like Asn705, Arg752, and Thr877 as critical for binding natural androgens.[7][9]

The canonical pathway begins with androgen binding and culminates in altered gene expression. Non-genomic pathways, involving rapid changes in cell function independent of transcription, have also been identified.[6]

## Canonical Androgen Receptor Signaling



## Comprehensive In Silico Workflow

[Click to download full resolution via product page](#)

Caption: A validated workflow for modeling ligand-receptor interactions.

## Step 1: Receptor Structure Preparation

**Causality:** The quality of your starting receptor structure is the single most important determinant of a successful modeling study. Garbage in, garbage out. The goal is to obtain a high-resolution, biologically relevant structure and process it to be suitable for simulation.

**Protocol:**

- **Structure Selection:**

- **Source:** The RCSB Protein Data Bank (PDB) is the primary repository for protein crystal structures. [\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#) \* **Criteria:** Search for the human Androgen Receptor LBD. Prioritize structures with high resolution (< 2.5 Å), a bound agonist (like Testosterone or DHT), and minimal missing residues. [\[10\]](#) The PDB entry 2AM9, for example, is the crystal structure of the human AR LBD in complex with testosterone at 1.64 Å resolution, making it an excellent starting point. [\[10\]](#) \* **Justification:** A high-resolution structure provides more accurate atomic coordinates. Using a structure with a bound agonist ensures the binding pocket is in an active conformation, which is more relevant for studying an agonist-like molecule.

| PDB ID | Bound Ligand         | Resolution (Å) | R-Value (Work) | Description                                                                              |
|--------|----------------------|----------------|----------------|------------------------------------------------------------------------------------------|
| 2AM9   | Testosterone         | 1.64           | 0.191          | Human AR LBD, excellent for agonist studies. <a href="#">[10]</a>                        |
| 2AX9   | Nonsteroidal Agonist | 1.65           | 0.224          | Human AR LBD, demonstrates accommodation of different ligand types. <a href="#">[12]</a> |
| 2YHD   | AF2 Site Inhibitor   | 2.20           | 0.209          | Human AR LBD, useful for studying allosteric inhibition. <a href="#">[13]</a>            |
| 8RM6   | DNA Response Element | 2.05           | 0.221          | Human AR DNA Binding Domain, not suitable for LBD docking. <a href="#">[11]</a>          |

- Structure Cleaning (Using UCSF Chimera or similar software): [\[14\]](#)[\[15\]](#) \* Remove Non-essential Molecules: Delete all water molecules, co-solvents, and ions from the PDB file. Causality: These are often artifacts of the crystallization process and will be replaced by a controlled, simulated solvent environment.
  - Select the Biological Unit: If the PDB file contains multiple chains (a dimer or tetramer), retain only the chain of interest (e.g., Chain A) for a standard docking study.
  - Remove Existing Ligand: Delete the co-crystallized ligand (e.g., testosterone) to create an empty binding pocket for docking. It is crucial to save a copy of this ligand in its original position for redocking validation later.
- Protonation and Repair:

- Add Hydrogens: Crystal structures typically do not resolve hydrogen atoms. Add hydrogens appropriate for a physiological pH (e.g., 7.4). Causality: Correct protonation states are critical for accurate hydrogen bond formation and electrostatic calculations.
- Assign Partial Charges: Use a standard force field (e.g., AMBER, CHARMM) to assign partial atomic charges to all receptor atoms. This is essential for calculating electrostatic interactions.
- Final Output: Save the prepared receptor as a .pdbqt file for AutoDock or a similar format required by your chosen docking software. [\[16\]](#)[\[17\]](#)

## Step 2: Ligand Preparation

Causality: The ligand must be represented by an accurate, low-energy 3D conformation with correct charges and rotatable bonds defined.

Protocol:

- Obtain 2D Structure: Source the 2D structure of **19-norepiandrosterone** from a chemical database like PubChem.
- Generate 3D Conformation: Use software like Open Babel or a molecular builder in a package like Maestro or MOE to convert the 2D structure into a 3D conformation.
- Energy Minimization: Perform a geometry optimization using a quantum mechanical (e.g., DFT) or molecular mechanics (e.g., MMFF94) method. Causality: This ensures the ligand is in a stable, low-energy conformation before docking, preventing steric clashes due to a poor starting structure.
- Assign Charges and Define Torsions: As with the receptor, assign partial charges (e.g., Gasteiger charges). Define the rotatable bonds (torsions) within the molecule. Causality: Defining torsions allows the docking algorithm to flexibly explore different conformations of the ligand within the binding site, which is essential for finding the optimal binding pose.
- Final Output: Save the prepared ligand in the .pdbqt format or equivalent.

## Step 3: Molecular Docking

Causality: Docking is a computational experiment to predict the preferred orientation and conformation (the "pose") of a ligand when bound to a receptor. It uses scoring functions to estimate the binding affinity for different poses. [17][18] Protocol (using AutoDock Vina as an example): [15]

- Grid Box Definition:
  - Define a 3D grid box that encompasses the entire binding pocket of the AR LBD. The box should be centered on the position of the original co-crystallized ligand.
  - Ensure the box is large enough to allow the ligand full rotational and translational freedom within the pocket but not so large that it wastes computational time searching irrelevant space.
  - Causality: The grid box pre-calculates the interaction potentials for different atom types, which dramatically speeds up the docking process.
- Docking Execution:
  - Run the docking algorithm (e.g., AutoDock Vina). It will systematically explore different poses of **19-norepiandrosterone** within the grid box.
  - The program will output a set of predicted binding poses, ranked by a scoring function (in kcal/mol). The more negative the score, the more favorable the predicted binding affinity.
- Analysis of Results:
  - Visualize the top-ranked poses in the context of the receptor's binding pocket.
  - Identify key interactions: Look for hydrogen bonds, hydrophobic interactions, and electrostatic interactions with key residues (e.g., Asn705, Arg752, Thr877). [7] \* Self-Validation: Does the predicted pose make chemical sense? Is the steroid core buried in the hydrophobic pocket? Are polar groups forming hydrogen bonds?
- Protocol Validation (Crucial Step):

- Take the co-crystallized ligand (e.g., testosterone from 2AM9) that was saved earlier and dock it back into the receptor using the exact same protocol.
- Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystal structure pose.
- Success Criterion: An RMSD value of  $< 2.0 \text{ \AA}$  is generally considered a successful validation, indicating that your docking protocol can accurately reproduce the experimentally determined binding mode. [19] If the RMSD is high, the protocol (e.g., grid box size, scoring function) may need refinement.

## Step 4: Molecular Dynamics (MD) Simulation

Causality: Docking provides a static snapshot. MD simulation introduces temperature, pressure, and time, allowing us to observe the dynamic behavior of the ligand-receptor complex in a simulated physiological environment. [20][21][22] This step is essential for assessing the stability of the docked pose and refining the understanding of the binding interactions.

Protocol (using GROMACS as an example): [21]

- System Preparation:
  - Complex Formation: Use the best-ranked, validated pose from docking as the starting structure.
  - Solvation: Place the complex in the center of a periodic box (e.g., a cube) and fill the box with explicit water molecules (e.g., TIP3P water model). Causality: Explicit solvent provides a much more realistic dielectric environment than the vacuum or implicit solvent models used in docking.
  - Ionization: Add counter-ions (e.g.,  $\text{Na}^+$ ,  $\text{Cl}^-$ ) to neutralize the system's overall charge.
- Simulation Execution:
  - Energy Minimization: Minimize the energy of the entire system to remove any steric clashes, particularly between the protein and the newly added solvent.

- Equilibration (NVT and NPT):
  - NVT Ensemble: Gradually heat the system to the target temperature (e.g., 310 K) while keeping the volume constant. This allows the solvent to equilibrate around the protein.
  - NPT Ensemble: Equilibrate the system at the target temperature and pressure (e.g., 1 bar). This ensures the correct density of the system.
  - Causality: Equilibration is a critical step to ensure the system is stable and relaxed before the production run. Skipping it can lead to artifacts and unstable simulations.
- Production Run: Run the simulation for a significant period (e.g., 100-200 nanoseconds) to collect data on the system's dynamics. [\[19\]](#)[\[23\]](#)
- Trajectory Analysis:
  - RMSD (Root Mean Square Deviation): Plot the RMSD of the protein backbone and the ligand over time. A stable, plateauing RMSD indicates the complex has reached equilibrium and the ligand is not diffusing out of the pocket. [\[19\]](#)
  - RMSF (Root Mean Square Fluctuation): Plot the RMSF of each protein residue. This highlights flexible regions of the protein (e.g., loops) and stable regions (e.g., helices in the binding pocket).
  - Interaction Analysis: Analyze the trajectory to identify stable hydrogen bonds and other key interactions between **19-norepiandrosterone** and the AR over the course of the simulation. This provides a dynamic view that is more robust than the single snapshot from docking.



[Click to download full resolution via product page](#)

Caption: Key stages of a molecular dynamics simulation protocol.

## Part 3: Data Interpretation and Model Validation

The ultimate goal of in silico modeling is to generate testable hypotheses and provide insights that align with experimental reality.

### Interpreting the Model

Your final, validated model of the **19-norepiandrosterone**-AR complex should allow you to:

- Identify Key Binding Residues: Pinpoint the specific amino acids that form stable interactions with the ligand. These can become targets for mutagenesis studies to confirm their importance.
- Explain Binding Specificity: Compare the interactions of **19-norepiandrosterone** with those of testosterone or DHT. For instance, the absence of the 19-methyl group in 19-nor steroids is known to increase binding affinity to the AR compared to testosterone. [24] Your model should provide a structural explanation for this observation.
- Generate Hypotheses for SARM Design: By understanding the specific interactions within the AR pocket, one can propose modifications to the ligand structure to enhance binding affinity or alter the conformational state of the receptor, a key principle in the design of Selective Androgen Receptor Modulators (SARMs). [3][25][26]

### Final Model Validation

The most rigorous validation involves comparing computational predictions with experimental data. [18][27][28]\* Relative Binding Affinity (RBA): Experimental studies have determined the RBA of various steroids to the AR. [24][29] While direct RBA data for **19-norepiandrosterone** may be scarce, data for its parent compound, 19-nortestosterone, shows it binds more strongly to the AR than testosterone. [29] Your calculated binding free energies (e.g., from MM/PBSA) should be consistent with this trend.

- Structure-Activity Relationship (SAR): If experimental data exists for related 19-nor compounds, your model should be able to explain the observed SAR. For example, if a chemical modification is known to decrease activity, your model should predict a weaker binding affinity or the loss of a key interaction. [30] By integrating these computational techniques within a framework of continuous validation, researchers can build a highly

reliable model of the **19-norepiandrosterone**-AR interaction, providing a powerful platform for hypothesis generation in toxicology, endocrinology, and therapeutic development.

## References

- Crystal structure of human androgen receptor ligand binding domain in complex with testosterone. (2006). RCSB PDB. [\[Link\]](#)
- Homology modeling of the androgen receptor (AR) ligand-binding domain. (n.d.).
- Marhefka, C. A., et al. (2001). Homology Modeling Using Multiple Molecular Dynamics Simulations and Docking Studies of the Human Androgen Receptor Ligand Binding Domain Bound to Testosterone and Nonsteroidal Ligands. *Journal of Medicinal Chemistry*. [\[Link\]](#)
- Manganelli, S., et al. (2019). Development, validation and integration of in silico models to identify androgen active chemicals. *Chemosphere*. [\[Link\]](#)
- Marhefka, C. A., et al. (2001). Homology Modeling Using Multiple Molecular Dynamics Simulations and Docking Studies of the Human Androgen Receptor Ligand Binding Domain.
- Marhefka, C. A., et al. (2001). Homology modeling using multiple molecular dynamics simulations and docking studies of the human androgen receptor ligand binding domain bound to testosterone and nonsteroidal ligands. *Journal of Medicinal Chemistry*. [\[Link\]](#)
- Pandey, P. R., et al. (2021). Molecular Dynamics Simulations of Immune Receptors and Ligands.
- Crystal Structure of Human Androgen Receptor DNA Binding Domain Bound to its Response Element: C3(1)ARE. (2024). RCSB PDB. [\[Link\]](#)
- Androgen receptor. (n.d.). Wikipedia. [\[Link\]](#)
- Crystal Structure Of The Androgen Receptor Ligand Binding Domain In Complex With R-3. (2005). RCSB PDB. [\[Link\]](#)
- Human androgen receptor in complex with AF2 small molecule inhibitor. (2011). RCSB PDB. [\[Link\]](#)
- Bhagyashri, J., et al. (2021). Molecular dynamic simulation results of receptor-ligand complexes...
- Miao, Y., et al. (2015). Accelerated molecular dynamics simulations of ligand binding to a muscarinic G-protein-coupled receptor. *CORE*. [\[Link\]](#)
- Trump, R. P., et al. (2007). Design and synthesis of an array of selective androgen receptor modulators.
- Manganelli, S., et al. (2019). Development, validation and integration of in silico models to identify androgen active chemicals.
- Sciubba, F., et al. (2023). MD–Ligand–Receptor: A High-Performance Computing Tool for Characterizing Ligand–Receptor Binding Interactions in Molecular Dynamics Trajectories.
- Shimmin, B. A., et al. (2024).

- Lee, S., et al. (2019). In Silico Molecular Docking and In Vivo Validation with *Caenorhabditis elegans* to Discover Molecular Initiating Events in Adverse Outcome Pathway Framework: Case Study on Endocrine-Disrupting Chemicals with Estrogen and Androgen Receptors.MDPI. [\[Link\]](#)
- Sciubba, F., et al. (2023). MD-Ligand-Receptor: A High-Performance Computing Tool for Characterizing Ligand-Receptor Binding Interactions in Molecular Dynamics Trajectories.PubMed. [\[Link\]](#)
- Shimmin, B. A., et al. (2024). In silico studies on the molecular interactions of steroid hormones and steroid hormone mimicking drugs in the androgen receptor binding cleft – Implications for prostate cancer treatment.
- (A): 2D Ramachandran Plot Analysis of the Homology-Modeled Androgen... (n.d.).
- Phillips, M. B., et al. (2023). Novel machine learning models to predict endocrine disruption activity for high-throughput chemical screening.Frontiers. [\[Link\]](#)
- Phillips, M. B., et al. (2024). Development and application of consensus in silico models for advancing high-throughput toxicological predictions.
- Ahmed, A., et al. (2024). In Silico Investigation of Mineralocorticoid Receptor Antagonists: Insights into Binding Mechanisms and Structural Dynamics.PMC. [\[Link\]](#)
- Toth, M., & Zakar, T. (1982). Relative binding affinities of testosterone, 19-nortestosterone and their 5 alpha-reduced derivatives to the androgen receptor and to other androgen-binding proteins.PubMed. [\[Link\]](#)
- Parr, M. K., et al. (2007). Tissue Selectivity of the Anabolic Steroid, 19-Nor-4-Androstenediol- $3\beta,17\beta$ -Diol in Male Sprague Dawley Rats.
- Parr, M. K., et al. (2009). Anabolic and androgenic activity of 19-norandrostenedione after oral and subcutaneous administration--analysis of side effects and metabolism.PubMed. [\[Link\]](#)
- Barakat, K. H. (2009). Molecular Docking Tutorial.University of Alberta. [\[Link\]](#)
- 19-Nandrosterone. (n.d.). Wikipedia. [\[Link\]](#)
- Kagawa, C. M., et al. (1984). 19-Nor deoxycorticosterone (19-nor DOC): mineralocorticoid receptor affinity higher than aldosterone, electrolyte activity lower.PubMed. [\[Link\]](#)
- Parr, M. K., et al. (2009). Anabolic and androgenic activity of 19-norandrostenedione after oral and subcutaneous administration-Analysis of side effects and metabolism.
- Saartok, T., et al. (2011). Anabolic and androgenic activities of 19-nor-testosterone steroids: QSAR study using quantum and physicochemical molecular descriptors.PubMed. [\[Link\]](#)
- Dehennin, L. (2004). Significance of 19-nandrosterone in athletes' urine samples.PMC - NIH. [\[Link\]](#)
- Significance of 19-nandrosterone in athletes' urine samples. (n.d.).
- Kagawa, C. M., & Berg, D. H. (1984). 19-Nor progesterone is a mineralocorticoid agonist.PubMed. [\[Link\]](#)

- Gadal, M., et al. (2022). Review of in silico studies dedicated to the nuclear receptor family: Therapeutic prospects and toxicological concerns. *Frontiers*. [Link]
- Saartok, T., et al. (1984). Relative binding affinity of anabolic-androgenic steroids: Comparison of the binding to the androgen receptors in skeletal muscle and in prostate, as well as to sex hormone-binding globulin. *Houston Methodist Scholars*. [Link]
- Molecular Docking Practical: How to Use PyRx and Discovery Studio | Step-by-Step Tutorial. (2025). YouTube. [Link]
- Narayanan, R., et al. (2018).
- Molecular docking for Beginners | Autodock Full Tutorial | Bioinform
- Chen, J., et al. (2005).
- Steroid Receptor/Coactivator Binding Inhibitors: An Upd
- Mohler, M. L., et al. (2009).
- G. Claessens, F., et al. (2025). Selective androgen receptor modulators: a critical appraisal. *Frontiers*. [Link]
- Molecular Docking Experiments. (2022). *Chemistry LibreTexts*. [Link]
- Diel, P., et al. (2008). The prohormone 19-norandrostenedione displays selective androgen receptor modulator (SARM)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. 19-Norandrosterone - Wikipedia [en.wikipedia.org]
- 2. Significance of 19-norandrosterone in athletes' urine samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Selective Androgen Receptor Modulators (SARMs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and therapeutic promise of selective androgen receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deciphering the selective androgen receptor modulators paradigm | Semantic Scholar [semanticscholar.org]
- 6. Androgen receptor - Wikipedia [en.wikipedia.org]

- 7. In silico studies on the molecular interactions of steroid hormones and steroid hormone mimicking drugs in the androgen receptor binding cleft - Implications for prostate cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Steroid Receptor/Coactivator Binding Inhibitors: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [pubs.acs.org](https://pubs.acs.org) [pubs.acs.org]
- 10. [rcsb.org](https://rcsb.org) [rcsb.org]
- 11. [rcsb.org](https://rcsb.org) [rcsb.org]
- 12. [rcsb.org](https://rcsb.org) [rcsb.org]
- 13. [rcsb.org](https://rcsb.org) [rcsb.org]
- 14. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 15. [chem.libretexts.org](https://chem.libretexts.org) [chem.libretexts.org]
- 16. [sites.ualberta.ca](https://sites.ualberta.ca) [sites.ualberta.ca]
- 17. [m.youtube.com](https://m.youtube.com) [m.youtube.com]
- 18. In Silico Molecular Docking and In Vivo Validation with *Caenorhabditis elegans* to Discover Molecular Initiating Events in Adverse Outcome Pathway Framework: Case Study on Endocrine-Disrupting Chemicals with Estrogen and Androgen Receptors [mdpi.com]
- 19. [researchgate.net](https://researchgate.net) [researchgate.net]
- 20. Molecular Dynamics Simulations of Immune Receptors and Ligands. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 21. MD–Ligand–Receptor: A High-Performance Computing Tool for Characterizing Ligand–Receptor Binding Interactions in Molecular Dynamics Trajectories - PMC [pmc.ncbi.nlm.nih.gov]
- 22. MD-Ligand-Receptor: A High-Performance Computing Tool for Characterizing Ligand-Receptor Binding Interactions in Molecular Dynamics Trajectories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. [files01.core.ac.uk](https://files01.core.ac.uk) [files01.core.ac.uk]
- 24. Relative binding affinities of testosterone, 19-nortestosterone and their 5 alpha-reduced derivatives to the androgen receptor and to other androgen-binding proteins: a suggested role of 5 alpha-reductive steroid metabolism in the dissociation of "myotropic" and "androgenic" activities of 19-nortestosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Design and synthesis of an array of selective androgen receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Frontiers | Selective androgen receptor modulators: a critical appraisal [frontiersin.org]
- 27. Development, validation and integration of in silico models to identify androgen active chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 30. Anabolic and androgenic activities of 19-nor-testosterone steroids: QSAR study using quantum and physicochemical molecular descriptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In silico modeling of 19-Norepiandrosterone receptor interactions]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3340957#in-silico-modeling-of-19-norepiandrosterone-receptor-interactions]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)